

# physical and chemical properties of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

Cat. No.: B100786

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## An In-depth Technical Guide on 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Methyl-2-phenylpyrazolo[1,5-a]pyridine** is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Methyl-2-phenylpyrazolo[1,5-a]pyridine**, detailed experimental protocols for its synthesis, and a summary of the biological activities of related compounds.

## Core Physical and Chemical Properties

The physical and chemical properties of **3-Methyl-2-phenylpyrazolo[1,5-a]pyridine** are summarized below. The data is a combination of computed values from reputable chemical databases and experimental data where available.

## Physical Properties

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>12</sub> N <sub>2</sub>	PubChem[1]
Molecular Weight	208.26 g/mol	PubChem[1]
Appearance	Solid (experimental)	Inferred from synthesis protocols
Melting Point	Not explicitly reported	
Boiling Point	Not available	
Solubility	Not explicitly reported	

## Chemical Properties

Property	Value	Source
IUPAC Name	3-methyl-2-phenylpyrazolo[1,5-a]pyridine	PubChem[1]
InChI	InChI=1S/C14H12N2/c1-11-13-9-5-6-10-16(13)15-14(11)12-7-3-2-4-8-12/h2-10H,1H3	PubChem[1]
InChIKey	ORZSSAOPAUMTL-UHFFFAOYSA-N	PubChem[1]
SMILES	CC1=C2C=CC=CN2N=C1C3=CC=CC=C3	PubChem[1]
XLogP3	3.1	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	208.100048391 Da	PubChem[1]
Monoisotopic Mass	208.100048391 Da	PubChem[1]
Topological Polar Surface Area	17.3 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	16	PubChem[1]

## Spectral Data

Detailed experimental spectral data for **3-Methyl-2-phenylpyrazolo[1,5-a]pyridine** is not widely available in public databases. The following represents computed data and typical spectral characteristics for this class of compounds.

- <sup>1</sup>H NMR: Proton NMR data for the core pyrazolo[1,5-a]pyridine structure shows characteristic signals for the aromatic protons. For the 3-methyl-2-phenyl derivative, one would expect to see a singlet for the methyl group, and multiplets for the phenyl and pyridine ring protons.

- $^{13}\text{C}$  NMR: Carbon NMR would show distinct signals for the methyl carbon, the carbons of the phenyl ring, and the carbons of the fused heterocyclic system.
- IR Spectroscopy: The infrared spectrum would likely exhibit characteristic peaks for C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the heterocyclic ring system.
- Mass Spectrometry: The PubChem entry lists GC-MS fragment peaks at m/z 207, 104, and 105, corresponding to the molecular ion and common fragments.

## Experimental Protocols

A key synthetic route to **3-Methyl-2-phenylpyrazolo[1,5-a]pyridine** is through a [3 + 2] cycloaddition reaction. The following protocol is based on the synthesis of related compounds and the specific synthesis of the target molecule as referenced by its crystal structure data.

### Synthesis of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

This synthesis proceeds via a [3 + 2] cycloaddition of N-aminopyridinium ylides with  $\beta$ -nitrostyrenes.

#### Materials:

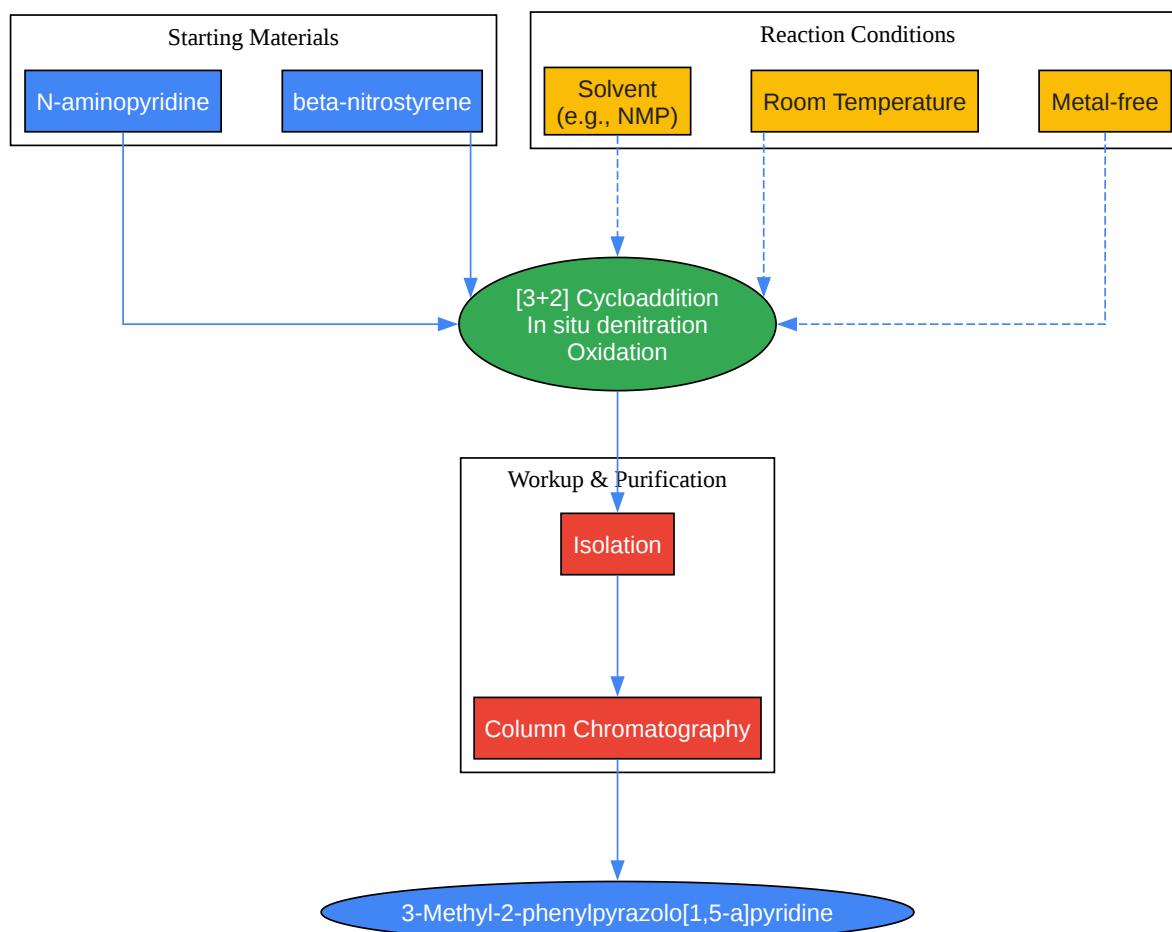
- N-aminopyridine derivative
- $\beta$ -nitrostyrene derivative (specifically, 1-phenyl-2-nitropropene for the target molecule)
- Solvent (e.g., N-methylpyrrolidone)

#### Procedure:

- To a solution of the appropriate N-aminopyridine derivative in the chosen solvent, add the corresponding  $\beta$ -nitrostyrene.
- The reaction mixture is typically stirred at room temperature.
- The reaction proceeds through an *in situ* denitration and oxidation under metal-free conditions.

- Upon completion, the product is isolated and purified using standard techniques such as column chromatography.

The crystal structure of **3-Methyl-2-phenylpyrazolo[1,5-a]pyridine** has been reported, confirming its successful synthesis by this methodology.[\[1\]](#)



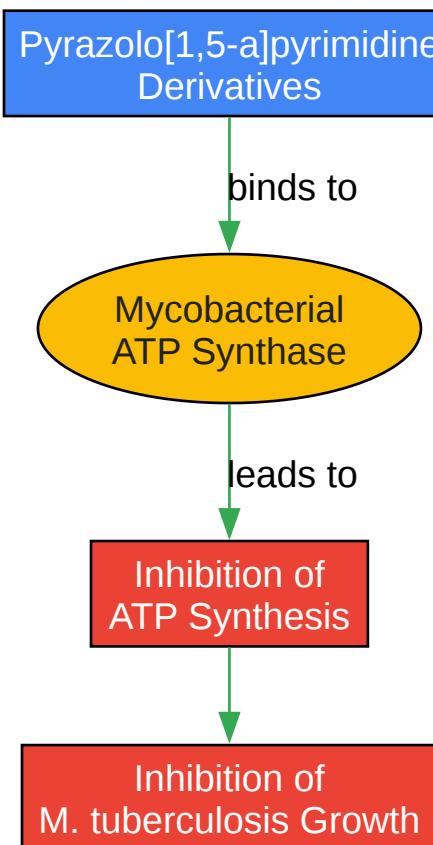
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Caption: Synthetic workflow for **3-Methyl-2-phenylpyrazolo[1,5-a]pyridine**.

## Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or involvement in signaling pathways of **3-Methyl-2-phenylpyrazolo[1,5-a]pyridine** itself. However, the broader class of pyrazolo[1,5-a]pyrimidine derivatives, which share a similar core structure, has been extensively studied and shown to exhibit a range of biological activities.

Notably, various substituted pyrazolo[1,5-a]pyrimidines have been investigated as potent inhibitors of mycobacterial ATP synthase, highlighting their potential as anti-tuberculosis agents.<sup>[2]</sup> Some of these compounds have demonstrated potent *in vitro* inhibition of *Mycobacterium tuberculosis* growth, good microsomal stability, and low liability for hERG inhibition.<sup>[2]</sup> Modeling studies suggest that these molecules may bind between the Atp-a and Atp-c subunits of the ATP synthase enzyme.<sup>[2]</sup> Other related pyrazolo[1,5-a]pyridine derivatives have been explored as antitubercular agents that are effective against drug-resistant strains.



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Caption: Postulated mechanism of action for related antitubercular compounds.

## Conclusion

**3-Methyl-2-phenylpyrazolo[1,5-a]pyridine** is a member of a promising class of heterocyclic compounds. While detailed experimental data for this specific molecule is somewhat limited in publicly accessible sources, its synthesis is well-documented through a [3 + 2] cycloaddition reaction. The broader family of pyrazolo[1,5-a]pyridines and pyrimidines demonstrates significant potential for drug development, particularly in the area of anti-infective agents. Further research into the specific biological activities of **3-Methyl-2-phenylpyrazolo[1,5-a]pyridine** is warranted to fully elucidate its therapeutic potential.

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## References

- 1. 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine | C14H12N2 | CID 610058 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC  
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- To cite this document: BenchChem. [physical and chemical properties of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100786#physical-and-chemical-properties-of-3-methyl-2-phenylpyrazolo-1-5-a-pyridine]

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